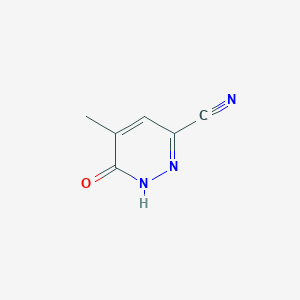

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for 5-methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is derived through a hierarchical substitution analysis of the pyridazine core. Pyridazine, a diazine with nitrogen atoms at positions 1 and 2, serves as the parent structure. Numbering begins at one nitrogen and proceeds to maximize substituent positions. The compound features:

- A methyl group (-CH₃) at position 5.

- An oxo group (=O) at position 6.

- A cyano group (-C≡N) at position 3.

The “1,6-dihydro” designation indicates hydrogenation at positions 1 and 6, stabilizing the keto group. Thus, the systematic name reflects these substituents in descending order of priority (oxo > cyano > methyl).

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₅N₃O , calculated as follows:

- Carbon (C): 6 atoms (5 from pyridazine + 1 from methyl + 0 from cyano).

- Hydrogen (H): 5 atoms (4 from pyridazine + 3 from methyl - 2 from dehydrogenation).

- Nitrogen (N): 3 atoms (2 from pyridazine + 1 from cyano).

- Oxygen (O): 1 atom (from oxo group).

The molecular weight is 135.13 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00). This distinguishes it from analogues like 6-oxo-1,6-dihydropyridazine-3-carbonitrile (C₅H₃N₃O, 121.10 g/mol) and 5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (C₇H₆N₂S, 150.20 g/mol).

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Pyridazine | C₄H₄N₂ | 80.09 |

| 6-Oxo-1,6-dihydropyridazine-3-carbonitrile | C₅H₃N₃O | 121.10 |

| This compound | C₆H₅N₃O | 135.13 |

Tautomeric Forms and Resonance Structures

The compound exhibits keto-enol tautomerism due to the conjugated π-system and acidic α-hydrogen adjacent to the oxo group. The keto form (6-oxo) dominates under standard conditions, but enolization can occur, shifting the double bond to position 5-6 and relocating the hydrogen to the oxygen. Resonance stabilization arises from delocalization of the lone pairs on nitrogen and the cyano group:

- The cyano group withdraws electron density, polarizing the ring and enhancing electrophilicity at position 3.

- The methyl group at position 5 donates electron density via hyperconjugation, moderating ring reactivity.

These effects are critical in reactions such as nucleophilic substitution or cycloadditions.

Comparative Analysis with Pyridazine Derivatives

This compound shares structural motifs with other dihydropyridazines but differs in substituent effects:

- 6-Oxo-1,6-dihydropyridazine-3-carbonitrile : Lacks the methyl group, reducing steric hindrance and electron-donating effects. This increases electrophilicity at position 5, making it more reactive toward nucleophiles.

- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile : A pyridine derivative with a single nitrogen. The additional nitrogen in pyridazine enhances dipole interactions and hydrogen-bonding capacity.

- 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile : Substitution of bromine at position 5 introduces heavier halogen effects, altering solubility and reactivity profiles compared to the methyl analogue.

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-methyl-6-oxo-1H-pyridazine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c1-4-2-5(3-7)8-9-6(4)10/h2H,1H3,(H,9,10) |

InChI Key |

ZOZHBAJQLJBLGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NNC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Formation of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Reduction: Formation of 5-methyl-6-hydroxy-1,6-dihydropyridazine-3-carbonitrile.

Substitution: Formation of various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the NF-κB/MAPK pathway to exert anti-inflammatory effects .

Comparison with Similar Compounds

5-Bromo-6-oxo-1,6-dihydropyridazine-3-carbonitrile

Structural Differences :

- The bromine atom at position 5 replaces the methyl group in the target compound.

Key Implications : - Electronic Effects : Bromine is electron-withdrawing, reducing electron density at the pyridazine ring compared to the methyl group (electron-donating). This enhances electrophilic substitution reactivity at adjacent positions .

- Reactivity : Bromine acts as a leaving group, making this compound more reactive in nucleophilic aromatic substitution (NAS) reactions. In contrast, the methyl group in the target compound stabilizes the ring against such reactions.

- Physical Properties : The bromine atom increases molecular weight (MW = 228.99 g/mol vs. ~163.14 g/mol for the methyl analog) and may reduce solubility in polar solvents due to increased hydrophobicity.

Table 1: Comparative Data

| Property | 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile | 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carbonitrile |

|---|---|---|

| Substituent (Position 5) | Methyl | Bromine |

| Molecular Weight | ~163.14 g/mol | 228.99 g/mol |

| Key Reactivity | Stabilized against NAS | Prone to NAS |

| Electron Density at Ring | Higher | Lower |

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Carbonitriles

Structural Differences :

- Compounds such as (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b) and 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) feature fused heterocyclic systems (e.g., thiazolo-pyrimidine or pyrimido-quinazoline) compared to the simpler pyridazine core .

Key Implications :

- Solubility : The presence of polar groups (e.g., carbonyl, furan) in these compounds may improve aqueous solubility relative to the pyridazine derivative.

- Synthetic Utility : The target compound’s simpler structure allows easier functionalization, whereas fused-ring systems require multi-step syntheses (e.g., reflux with anthranilic acid for 12 hours to form compound 12) .

Table 2: Structural and Functional Comparison

| Property | This compound | Thiazolo-Pyrimidine Carbonitriles (11a,b) |

|---|---|---|

| Core Structure | Pyridazine | Thiazolo-pyrimidine |

| Molecular Complexity | Low | High (fused rings) |

| Synthetic Accessibility | Straightforward | Multi-step (e.g., 12-hour reflux) |

| Potential Bioactivity | Moderate | High (e.g., kinase inhibition) |

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Structural Differences :

- The pyridine ring (one nitrogen atom) replaces the pyridazine core, and a carboxylic acid group is present at position 2 instead of carbonitrile at position 3 .

Key Implications : - Acidity : The carboxylic acid group (pKa ~4-5) introduces acidity, enabling salt formation, unlike the neutral carbonitrile group.

- Electronic Effects : The pyridine ring’s lower electron density (one nitrogen) reduces aromatic stability compared to pyridazine.

- Applications : The carboxylic acid derivative may serve as a building block for metal-organic frameworks (MOFs), whereas the carbonitrile analog is more suited for click chemistry or nitrile-specific reactions.

2-(2-Dimethylaminovinyl)-5-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (59)

Structural Differences :

- This compound features a partially saturated pyridine ring (tetrahydro) with a dimethylaminovinyl substituent, contrasting with the fully unsaturated pyridazine core . Key Implications:

- Reactivity: The dimethylaminovinyl group may participate in conjugation or act as a ligand in coordination chemistry, unlike the static methyl group in the target compound.

Biological Activity

5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a methyl group at the 5-position, a keto group at the 6-position, and a nitrile group at the 3-position, positions it as a promising candidate in medicinal chemistry. This article explores its biological activities, including antimicrobial and anticancer properties, and examines its potential applications in drug discovery.

The molecular formula of this compound is with a molecular weight of 135.12 g/mol. The compound's structural details are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 5-methyl-6-oxo-1H-pyridazine-3-carbonitrile |

| InChI | InChI=1S/C6H5N3O/c1-4-2-5(3-7)8-9-6(4)10/h2H,1H3,(H,9,10) |

| InChI Key | ZOZHBAJQLJBLGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NNC1=O)C#N |

Antimicrobial Activity

Research indicates that compounds within the pyridazine family exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound inhibits the growth of Pseudomonas aeruginosa, a common pathogen associated with serious infections. Molecular docking studies revealed a binding affinity for the PqsR protein of Pseudomonas aeruginosa, suggesting a mechanism of action that involves interference with bacterial communication pathways .

Anticancer Properties

The potential anticancer effects of this compound have been explored in vitro. Research has shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways such as NF-kB and MAPK. The compound's ability to inhibit tumor growth was assessed using various cancer models, yielding promising results that warrant further investigation into its therapeutic applications.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. For instance, its interaction with the NF-kB pathway suggests potential anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study found that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

- Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.